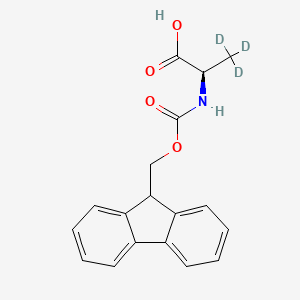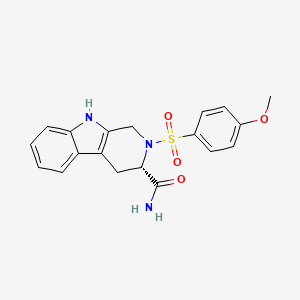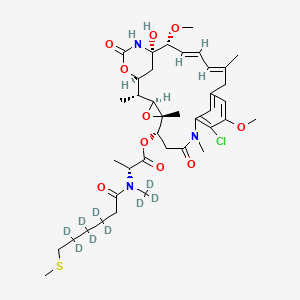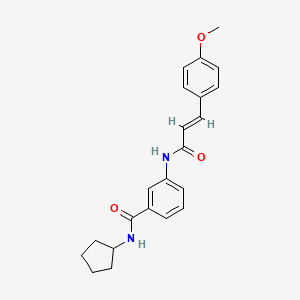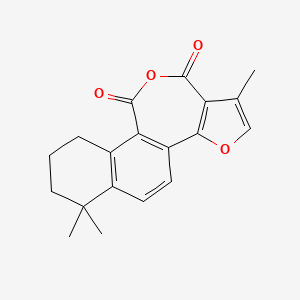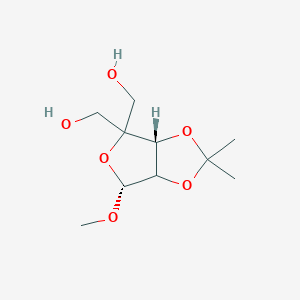
Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound has been studied for its potential in inhibiting DNA synthesis and inducing apoptosis, making it a valuable tool in cancer research .
Méthodes De Préparation
The synthesis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside typically involves the protection of D-ribose followed by selective functionalization. One common method involves the reaction of D-ribose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This intermediate is then methylated and hydroxymethylated to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as a purine nucleoside analog makes it useful in studying DNA synthesis and repair mechanisms.
Industry: It can be used in the production of pharmaceuticals and other biologically active compounds
Mécanisme D'action
The mechanism of action of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, thereby disrupting the cell cycle and leading to cell death .
Comparaison Avec Des Composés Similaires
Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside is unique due to its specific structure and functional groups, which confer its antitumor properties. Similar compounds include other purine nucleoside analogs such as:
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Cladribine: Used in the treatment of hairy cell leukemia.
Pentostatin: Used in the treatment of certain types of leukemia
Propriétés
Formule moléculaire |
C10H18O6 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
[(3aR,6R)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-yl]methanol |
InChI |
InChI=1S/C10H18O6/c1-9(2)14-6-7(15-9)10(4-11,5-12)16-8(6)13-3/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-/m1/s1 |
Clé InChI |
ZJDDMUGVQOEJGM-SPDVFEMOSA-N |
SMILES isomérique |
CC1(O[C@@H]2C(O1)[C@@H](OC2(CO)CO)OC)C |
SMILES canonique |
CC1(OC2C(O1)C(OC2OC)(CO)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
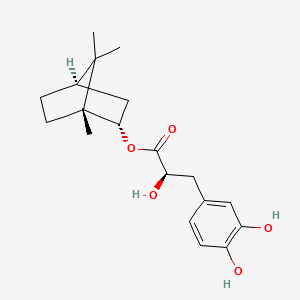
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)

